1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a chromenyl moiety. This compound is of significant interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a suitable chromenyl precursor, followed by a series of condensation and cyclization reactions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The chromenyl moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroacetone: A simpler trifluoromethyl ketone with similar reactivity but lacking the chromenyl moiety.
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-: Another compound with multiple trifluoromethyl groups but different structural features.
1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol: A compound with similar trifluoromethyl groups but different functional groups.
Uniqueness
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one is unique due to the presence of both trifluoromethyl groups and a chromenyl moiety, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
908338-77-2 |
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Molecular Formula |
C14H10F6O2 |
Molecular Weight |
324.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2 |
InChI Key |
JKRREIPOYZWCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(OC2=C(C1)C=CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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